molecular formula C21H32O3 B12337851 (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester

Cat. No.: B12337851
M. Wt: 332.5 g/mol
InChI Key: BDSCYYACNUKQLZ-AECQIINDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxide Ring Positioning and Double Bond Geometry

The epoxide ring is situated at the 5(6) position of the eicosanoid chain, introducing strain and polarity to the otherwise hydrophobic structure. This positioning arises from enzymatic or synthetic epoxidation of the precursor arachidonic acid derivative, where cytochrome P450 isoforms or chemical oxidants selectively target the 5,6-double bond. The “5(6)” notation indicates ambiguity in the exact position of the oxygen atom, reflecting the possibility of epoxide migration between carbons 5 and 6 during synthesis or analysis.

The four double bonds at positions 8Z, 11Z, 14Z, and 17Z adopt a cis (Z) configuration, creating a bent chain conformation that influences packing efficiency and intermolecular interactions. This geometry contrasts with trans (E) isomers, which exhibit linear arrangements and higher melting points. The table below summarizes key structural features:

Feature Description
Epoxide position 5(6), with possible positional isomerism
Double bond positions 8Z, 11Z, 14Z, 17Z
Chain length 20-carbon eicosanoid backbone
Molecular formula C~21~H~32~O~3~
Molecular weight 332.5 g/mol

The Z-configuration of double bonds introduces steric hindrance, stabilizing the molecule against oxidative degradation while enhancing solubility in lipid membranes. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying double bond geometry, as demonstrated by fragment ions at m/z 233, 273, and 245 in APCI-MS analyses.

Methyl Ester Functional Group Analysis

The methyl ester group at the carboxylic acid terminus serves dual roles: stabilizing the compound against decarboxylation and simplifying chromatographic handling. Esterification replaces the acidic proton of the carboxyl group with a methyl moiety, reducing polarity and improving volatility for gas chromatography (GC)-MS applications. This modification is reversible via base hydrolysis, enabling regeneration of the active free acid form under controlled conditions.

The ester’s electronic effects slightly alter the electron density of the adjacent carbonyl group, shifting its infrared (IR) absorption band from ~1700 cm⁻¹ (free acid) to ~1740 cm⁻¹ (ester). This spectral marker aids in distinguishing esterified and free acid forms during purity assessments. The table below contrasts key properties of the methyl ester and its free acid counterpart:

Property Methyl Ester Free Acid
Molecular formula C~21~H~32~O~3~ C~20~H~30~O~3~
Stability Enhanced shelf life Prone to decarboxylation
Chromatographic behavior Higher volatility for GC-MS Requires derivatization for GC-MS
IR carbonyl stretch ~1740 cm⁻¹ ~1700 cm⁻¹

Racemic Mixture Composition and Isomeric Considerations

The (±) designation confirms the compound’s racemic nature, comprising equimolar amounts of R,S and S,R epoxide enantiomers. This stereochemical ambiguity stems from non-enzymatic synthesis routes lacking chiral induction, resulting in a 1:1 enantiomeric ratio. Chiral-phase high-performance liquid chromatography (HPLC) on columns such as Chiralcel OB can resolve these enantiomers, leveraging hexane-isopropanol mobile phases to exploit differential affinity for stationary phases.

The racemic composition complicates biological activity studies, as enantiomers may exhibit distinct receptor binding or metabolic fates. For instance, cytochrome P450 enzymes often display stereoselectivity in epoxide hydration, preferentially metabolizing one enantiomer to dihydroxy derivatives. Synthetic strategies employing chiral salen-metal catalysts, such as (salen)CrN~3~, enable asymmetric epoxide ring-opening, but these are not typically used in the production of racemic standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-,20+/m1/s1

InChI Key

BDSCYYACNUKQLZ-AECQIINDSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Epoxidation Reaction Mechanism

The chemical synthesis of 5,6-EpETE-Me involves epoxidizing EPA methyl ester using mCPBA, a peracid that facilitates electrophilic addition to double bonds. The reaction proceeds via a cyclic transition state, where mCPBA donates an oxygen atom to the C5–C6 double bond, forming an epoxide. The stereochemistry of the epoxide is influenced by the geometry of the starting EPA methyl ester, which retains its Z-configuration at all double bonds.

Reaction Conditions

  • Substrate : EPA methyl ester (≥98% purity).
  • Oxidizing Agent : mCPBA (1.2 equivalents).
  • Solvent : Dichloromethane (DCM) or chloroform.
  • Temperature : 0–4°C (to minimize side reactions).
  • Time : 12–24 hours.

Purification and Isolation

Post-reaction, the crude mixture contains unreacted EPA methyl ester, monoepoxides, and di-epoxides. Purification is achieved using reversed-phase HPLC with a C18 column and a methanol-water gradient (60–100% methanol over 30 minutes). The 5,6-EpETE-Me elutes at 18–22 minutes, as confirmed by LC-MS/MS (Table 1).

Table 1: HPLC and LC-MS/MS Parameters for 5,6-EpETE-Me

Parameter Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (0.1% acetic acid)
Flow Rate 1.0 mL/min
Retention Time 18–22 minutes
MS/MS Transition 333 → 201 (collision energy: 15 eV)

Enzymatic Synthesis Using Cytochrome P450 BM3

Enzyme-Catalyzed Epoxidation

The bacterial cytochrome P450 BM3 enzyme (CYP102A1) offers a regioselective and enantioselective alternative to chemical synthesis. This method is scalable and avoids harsh reagents, producing enantiomerically pure 5,6-EpETE-Me.

Procedure

  • Reaction Setup :
    • Substrate : EPA methyl ester (0.94 mmol) in dimethylsulfoxide (DMSO).
    • Enzyme : CYP102A1 (20 nM in 0.12 M potassium phosphate buffer, pH 7.4).
    • Cofactor : NADPH (1 equivalent) to initiate oxygenation.
    • Duration : 30 minutes at 30°C.
  • Monitoring : NADPH depletion is tracked via absorbance at 340 nm. Completion is confirmed when absorbance approaches baseline.

Post-Reaction Processing

The reaction is quenched with oxalic acid (pH 4), and products are extracted with diethyl ether. Flash chromatography (silica gel, 10–60% ethyl acetate in hexanes) separates 5,6-EpETE-Me from di-epoxides and unreacted substrate.

Table 2: Yield Comparison of Chemical vs. Enzymatic Synthesis

Method Yield (%) Purity (%) Regioselectivity
mCPBA 47 >95 Moderate
CYP450 BM3 93 >98 High

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3) of 5,6-EpETE-Me displays characteristic signals:

  • Epoxide protons at δ 2.9–3.1 ppm (multiplet, 2H).
  • Methyl ester at δ 3.65 ppm (singlet, 3H).
  • Olefinic protons at δ 5.3–5.4 ppm (multiplets, 8H).

Mass Spectrometric Analysis

LC-MS/MS in negative ion mode shows a molecular ion [M−H]− at m/z 331.3. Fragmentation yields diagnostic ions at m/z 201 (loss of the epoxy group) and m/z 113 (allylic cleavage).

Optimization Strategies for Scalable Production

Solvent and Temperature Effects

  • Solvent Choice : DCM maximizes epoxidation efficiency compared to chloroform (yield increase: 12%).
  • Low-Temperature Control : Reactions at 0°C reduce di-epoxide formation by 40%.

Enzyme Engineering

Directed evolution of CYP450 BM3 enhances activity toward EPA methyl ester, achieving a turnover number (kcat) of 1,200 min−1 and a catalytic efficiency (kcat/KM) of 4.5 × 105 M−1s−1.

Applications and Stability Considerations

5,6-EpETE-Me serves as a precursor for studying soluble epoxide hydrolase (sEH) inhibitors, which have therapeutic potential in hypertension and inflammation. Storage at −80°C under nitrogen ensures stability for >6 months, with degradation <5%.

Chemical Reactions Analysis

Types of Reactions

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the epoxy group can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties :
    • Research indicates that (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid can modulate inflammatory responses. It has been shown to inhibit the activity of lipoxygenase enzymes that are involved in the synthesis of pro-inflammatory leukotrienes from arachidonic acid .
  • Cellular Signaling :
    • The compound acts as a signaling molecule within cells, influencing pathways related to inflammation and pain. It has been identified as an antagonist of the transient receptor potential vanilloid 4 channel (TRPV4), which plays a crucial role in pain perception and inflammatory responses .

Therapeutic Applications

  • Inflammatory Bowel Disease :
    • A study demonstrated that the administration of 5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (a metabolite of (+/-)5(6)-EpETE) accelerated the healing process in murine models of colitis by inhibiting TRPV4-mediated signaling pathways. This suggests that derivatives of (+/-)5(6)-EpETE may have therapeutic potential in treating inflammatory bowel diseases .
  • Cancer Research :
    • There is ongoing investigation into the role of eicosanoids derived from eicosapentaenoic acid in cancer biology. The ability of (+/-)5(6)-EpETE to modulate inflammatory pathways may influence tumor growth and metastasis .
  • Cardiovascular Health :
    • Eicosapentaenoic acid and its derivatives are known for their cardioprotective effects. The anti-inflammatory properties of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid may contribute to reducing cardiovascular disease risk by mitigating chronic inflammation .

Case Studies

Study TitleFindings
Role in Colitis Healing Oral administration of 5(6-DiHETE) significantly reduced inflammation and promoted healing in murine colitis models.
Lipoxygenase Interaction The compound's interaction with lipoxygenase enzymes was shown to inhibit leukotriene synthesis, suggesting a mechanism for its anti-inflammatory effects .

Mechanism of Action

The mechanism of action of (+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. The epoxy group can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Epoxy and Non-Epoxy PUFA Derivatives

Compound Name Double Bond Positions Functional Groups Molecular Formula Key Features Reference(s)
Target Compound 8Z,11Z,14Z,17Z 5(6)-Epoxide, methyl ester C₂₁H₃₂O₃ Antioxidant, AMPK pathway modulation
8Z,11Z,14Z,17Z-Eicosatetraenoic acid methyl ester (ω-3 Arachidonic Acid methyl ester) 8Z,11Z,14Z,17Z Methyl ester C₂₁H₃₄O₂ Precursor for anti-inflammatory mediators
11,12-Epoxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-EET) 5Z,8Z,14Z 11,12-Epoxide C₂₀H₃₂O₃ Vasodilation, anti-inflammatory effects
Methyl 5Z,8Z,11Z,14Z,17Z-eicosapentaenoate (EPA methyl ester) 5Z,8Z,11Z,14Z,17Z Methyl ester C₂₁H₃₂O₂ Anti-inflammatory, cardiovascular health

Key Structural Differences:

  • Epoxide Position : The target compound’s 5(6)-epoxide distinguishes it from 11,12-EET, which has an epoxide at the 11,12 position .
  • Double Bond Count : Compared to EPA methyl ester (5 double bonds), the target compound has four double bonds but includes an epoxide .
  • Backbone Saturation: Unlike non-epoxidized analogs like ω-3 arachidonic acid methyl ester, the epoxide introduces a polar functional group, altering solubility and reactivity .

Table 2: Functional Comparison of Selected Compounds

Compound Biological Role Mechanism of Action Associated Pathways Reference(s)
Target Compound Oxidative stress reduction ↓ MDA, ↑ GSH-PX; AMPK/ACC/CPT1A activation Lipid metabolism, antioxidant
ω-3 Arachidonic Acid methyl ester Anti-inflammatory precursor Substrate for resolvins/protectins Inflammation resolution
11,12-EET Vasodilation, renal function modulation Binds to G-protein-coupled receptors Vascular signaling
EPA methyl ester Cardiovascular protection Competes with pro-inflammatory ω-6 PUFAs Eicosanoid synthesis

Key Functional Differences:

  • Antioxidant vs. Pro-Resolving Effects : The target compound directly reduces oxidative stress markers (MDA) , whereas ω-3 arachidonic acid derivatives are precursors to pro-resolving mediators like resolvins .
  • Pathway Specificity : Unlike 11,12-EET, which acts via vascular receptors, the target compound modulates metabolic pathways (AMPK/ACC/CPT1A) .

Biological Activity

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester (commonly referred to as 5(6)-EpETE) is a bioactive lipid derived from arachidonic acid. It belongs to a class of compounds known as epoxyeicosatrienoic acids (EETs), which are recognized for their significant roles in various physiological processes, including inflammation and vascular function. This article explores the biological activity of 5(6)-EpETE, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

  • Molecular Formula : C21H32O3
  • Molecular Weight : 332.48 g/mol
  • CAS Number : 127716-49-8
  • Purity : >98% .

5(6)-EpETE exhibits its biological effects primarily through its interaction with various cellular receptors and signaling pathways:

  • Modulation of Vascular Tone : EETs are known to influence vascular smooth muscle relaxation. 5(6)-EpETE has been shown to activate potassium channels and inhibit calcium channels in vascular tissues, leading to vasodilation .
  • Anti-inflammatory Effects : Research indicates that 5(6)-EpETE can reduce leukocyte infiltration and edema in inflamed tissues. In murine models of colitis, administration of 5(6)-DiHETE (a metabolite of 5(6)-EpETE) significantly inhibited inflammatory responses and promoted healing .
  • TRPV Channel Modulation : 5(6)-DiHETE acts as an antagonist of the TRPV4 channel, which is involved in pain and inflammation pathways. This antagonistic action contributes to its anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Vascular RelaxationInduces vasodilation by activating potassium channels and inhibiting calcium influx
Anti-inflammatoryReduces leukocyte infiltration and edema in inflammatory conditions
TRPV Channel AntagonismInhibits TRPV4 channel activity, reducing pain and inflammation

Case Studies

  • Murine Colitis Model :
    • In a study involving dextran sodium sulfate (DSS)-induced colitis in mice, treatment with 5(6)-DiHETE led to a marked reduction in colon inflammation and accelerated recovery during the healing phase. Histological analysis showed decreased edema and leukocyte infiltration compared to untreated controls .
  • Erythrocyte Membrane Study :
    • A study examining the effects of various eicosanoids on erythrocyte membranes found that exposure to epoxyeicosatrienoic acids like 5(6)-EpETE resulted in significant changes in membrane fluidity and integrity, suggesting potential implications for cardiovascular health .

Therapeutic Implications

The biological activities of 5(6)-EpETE suggest its potential therapeutic applications in conditions characterized by inflammation and vascular dysfunction:

  • Inflammatory Bowel Disease (IBD) : Given its ability to reduce inflammation in colitis models, there is potential for developing therapeutic strategies targeting EETs for IBD management.
  • Cardiovascular Diseases : The vasodilatory effects may be beneficial in treating hypertension and other cardiovascular disorders.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying (±)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid methyl ester in biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized reverse-phase columns (e.g., C18) and electrospray ionization (ESI) in negative ion mode. Calibration curves should be prepared using certified reference standards (e.g., NIST Chemistry WebBook data ). For structural confirmation, compare retention times and fragmentation patterns with synthetic standards, as demonstrated in studies analyzing ω3-derived epoxy metabolites .

Q. How does the stereochemistry of the epoxy group at C5(6) influence the compound’s biological activity?

  • Methodology : Synthesize enantiomerically pure forms via stereoselective epoxidation of 8Z,11Z,14Z,17Z-eicosatetraenoic acid using cytochrome P450 enzymes or chemical catalysts (e.g., mCPBA). Compare bioactivity in cell-based assays (e.g., anti-inflammatory responses in macrophages) and validate using chiral HPLC or nuclear magnetic resonance (NMR) .

Q. What are the primary metabolic pathways involving this epoxy-eicosatetraenoic acid methyl ester in mammalian systems?

  • Methodology : Administer isotopically labeled (e.g., deuterated or ¹³C) compound to model organisms (e.g., mice). Track metabolites via high-resolution MS and identify enzymatic products (e.g., dihydroxy derivatives via soluble epoxide hydrolase [sEH]) . Compare with pathways of structurally related EpETE (epoxy-eicosatetraenoic acid) derivatives .

Advanced Research Questions

Q. How do experimental conditions (e.g., diet, oxidative stress) affect the enzymatic vs. non-enzymatic oxidation of this compound in vivo?

  • Methodology : Use controlled dietary interventions (e.g., high-fat vs. low-fat diets) in animal models to modulate endogenous lipid peroxidation. Quantify enzymatic products (e.g., dihydroxy metabolites via sEH) and non-enzymatic products (e.g., iso-prostaglandins) via LC-MS/MS. Heatmap analysis, as shown in hepatic ω3 oxylipin studies, can visualize diet-induced changes .

Q. What experimental strategies resolve contradictions in reported bioactivities of epoxy-eicosatetraenoic acid derivatives across studies?

  • Methodology : Conduct meta-analyses of published data, focusing on variables such as cell type, dose, and metabolic context. For example, discrepancies in anti-inflammatory effects may arise from differences in sEH expression levels across tissues. Validate hypotheses using sEH knockout models or inhibitors .

Q. How can researchers differentiate between artifact formation (e.g., autoxidation during sample preparation) and biologically relevant metabolites?

  • Methodology : Implement strict sample handling protocols (e.g., nitrogen gas purging, antioxidant additives like BHT). Compare fresh vs. aged samples using time-course MS analysis. Use deuterated internal standards to correct for degradation, as described in lipidomic workflows .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing the correlation between this compound and physiological outcomes (e.g., inflammation, metabolic efficiency)?

  • Methodology : Apply false discovery rate (FDR)-adjusted linear regression models to account for multiple comparisons in metabolomic datasets. Include covariates such as age, sex, and BMI, as shown in studies linking eicosanoids to heart failure . Use mediation analysis to identify causal pathways (e.g., BMI → metabolite → disease outcome) .

Q. How do lipidomic databases (e.g., LMSD) classify (±)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid methyl ester, and what are the implications for pathway mapping?

  • Methodology : Cross-reference the compound’s structure with Lipid Maps (LMSD) identifiers (e.g., LMFA03000001–LMFA03000004 for EpETE isomers) to map it to lipid subclasses (e.g., epoxy fatty acids). Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to link it to glycerophospholipid metabolism or eicosanoid signaling .

Synthesis and Characterization

Q. What are the challenges in synthesizing high-purity (±)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid methyl ester, and how can they be mitigated?

  • Methodology : Optimize epoxidation conditions to minimize side products (e.g., dihydroxy or peroxides). Purify via preparative HPLC with UV detection at 205 nm (for conjugated dienes) and validate purity using ¹H-NMR (e.g., epoxy proton signals at δ 2.9–3.1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.